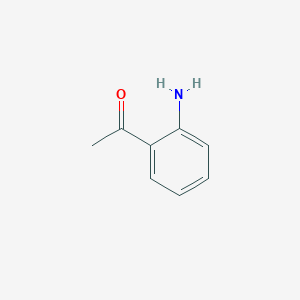

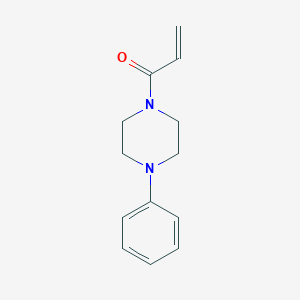

4-Acetamidomethyl-4-hydroxy-1-methylpiperidine

Descripción general

Descripción

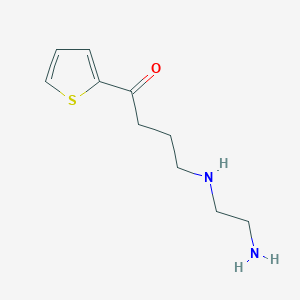

4-Acetamidomethyl-4-hydroxy-1-methylpiperidine, also known as AMP, is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been shown to have interesting biochemical and physiological effects, making it an attractive target for further study.

Mecanismo De Acción

4-Acetamidomethyl-4-hydroxy-1-methylpiperidine is believed to inhibit acetylcholinesterase by binding to the active site of the enzyme. This binding prevents the enzyme from breaking down acetylcholine, leading to an accumulation of the neurotransmitter in the synapse.

Biochemical and Physiological Effects:

The accumulation of acetylcholine in the synapse can have a variety of effects on the nervous system. It can lead to increased activation of cholinergic receptors, which are involved in a wide range of physiological processes, including muscle contraction, cognition, and memory.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine in scientific research has several advantages. It is a relatively simple compound to synthesize, and it has been shown to have interesting biochemical and physiological effects. However, there are also limitations to its use. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate the interpretation of experimental results.

Direcciones Futuras

There are several potential future directions for research on 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine. One area of interest is the development of more potent and selective inhibitors of acetylcholinesterase. Another potential direction is the investigation of the effects of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, the use of 4-Acetamidomethyl-4-hydroxy-1-methylpiperidine as a chiral auxiliary in asymmetric synthesis could be further explored.

Aplicaciones Científicas De Investigación

4-Acetamidomethyl-4-hydroxy-1-methylpiperidine has been studied for its potential use as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects on the nervous system.

Propiedades

Número CAS |

138300-83-1 |

|---|---|

Fórmula molecular |

C9H18N2O2 |

Peso molecular |

186.25 g/mol |

Nombre IUPAC |

N-[(4-hydroxy-1-methylpiperidin-4-yl)methyl]acetamide |

InChI |

InChI=1S/C9H18N2O2/c1-8(12)10-7-9(13)3-5-11(2)6-4-9/h13H,3-7H2,1-2H3,(H,10,12) |

Clave InChI |

SEASIAOAVXWYDG-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC1(CCN(CC1)C)O |

SMILES canónico |

CC(=O)NCC1(CCN(CC1)C)O |

Sinónimos |

Acetamide, N-[(4-hydroxy-1-methyl-4-piperidinyl)methyl]- |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B163371.png)

![4-[(1,4-Dioxo-2-naphthalenyl)amino]benzenesulfonamide](/img/structure/B163404.png)